Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate
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Overview
Description
Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of thienopyrimidines, which combines a thiophene ring with a pyrimidine ring, contributes to their wide range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thienopyrimidines, including Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods: Industrial production of thienopyrimidines may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate has several scientific research applications, including:
Medicine: The compound exhibits pharmacological properties such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Thienopyrimidines are used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterial energy metabolism . The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological activities.
Uniqueness: Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications and distinguishes it from other thienopyrimidine derivatives .
Properties
Molecular Formula |
C8H5N2NaO2S |
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Molecular Weight |
216.19 g/mol |
IUPAC Name |
sodium;2-thieno[2,3-d]pyrimidin-4-ylacetate |
InChI |
InChI=1S/C8H6N2O2S.Na/c11-7(12)3-6-5-1-2-13-8(5)10-4-9-6;/h1-2,4H,3H2,(H,11,12);/q;+1/p-1 |
InChI Key |
WOGYFXOYQUSBQV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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